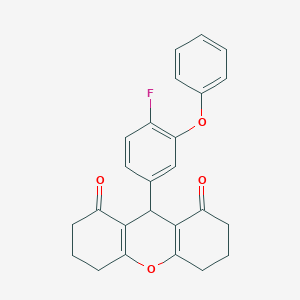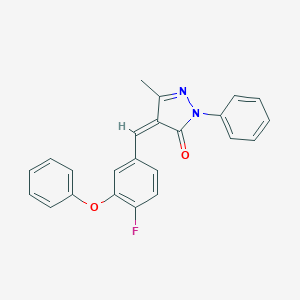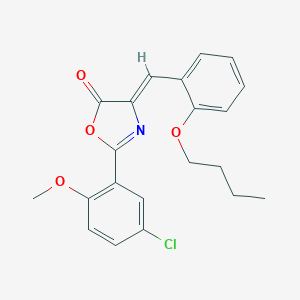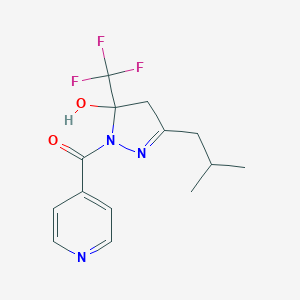![molecular formula C22H15ClN2O4S B299252 (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a potent immunosuppressant that has been extensively studied for its therapeutic potential in various autoimmune diseases.
Mechanism of Action
CP-690,550 selectively inhibits (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a key signaling molecule involved in the activation and proliferation of these immune cells. By inhibiting (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, CP-690,550 prevents the activation and proliferation of immune cells, leading to a reduction in inflammation and suppression of the immune response.
Biochemical and physiological effects:
CP-690,550 has been shown to be effective in reducing inflammation and suppressing the immune response in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in patients with rheumatoid arthritis and psoriasis. CP-690,550 has also been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
CP-690,550 is a potent immunosuppressant that can be used to study the role of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in immune cell activation and proliferation. It has been used in various preclinical studies to investigate the mechanism of action of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione inhibitors and their potential therapeutic applications. However, CP-690,550 has some limitations for lab experiments. It is a highly potent inhibitor of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, which can make it difficult to distinguish between the effects of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione inhibition and off-target effects. CP-690,550 also has poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
For research on CP-690,550 could include investigating its potential in other autoimmune diseases, such as multiple sclerosis and lupus. It could also be used to study the role of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in the immune response to viral and bacterial infections. Additionally, new (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione inhibitors with improved pharmacokinetic properties and fewer off-target effects could be developed based on the structure of CP-690,550.
Conclusion:
CP-690,550 is a potent immunosuppressant that has been extensively studied for its therapeutic potential in various autoimmune diseases. It selectively inhibits (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, a key signaling molecule involved in immune cell activation and proliferation. CP-690,550 has shown promising results in reducing inflammation and suppressing the immune response in preclinical and clinical studies. While there are some limitations for lab experiments, CP-690,550 has the potential to be a valuable tool for studying the role of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in the immune response and developing new therapies for autoimmune diseases.
Synthesis Methods
CP-690,550 is synthesized using a multistep process involving the reaction of 4-chlorophenyl isothiocyanate with furan-2-carbaldehyde to form a thiosemicarbazone intermediate. The intermediate is then reacted with 2-methylphenylhydrazine and triethylorthoformate to yield the final product. The synthesis of CP-690,550 is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Scientific Research Applications
CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential in preventing organ transplant rejection and treating graft-versus-host disease. CP-690,550 has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, a key signaling molecule involved in immune cell activation and proliferation.
properties
Product Name |
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione |
|---|---|
Molecular Formula |
C22H15ClN2O4S |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H15ClN2O4S/c1-13-4-2-3-5-18(13)25-21(27)17(20(26)24-22(25)28)12-15-8-11-19(29-15)30-16-9-6-14(23)7-10-16/h2-12H,1H3,(H,24,26,28)/b17-12+ |
InChI Key |
HJOHGVPHNSMMCE-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)SC4=CC=C(C=C4)Cl)/C(=O)NC2=O |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C(=O)NC2=O |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)





![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)